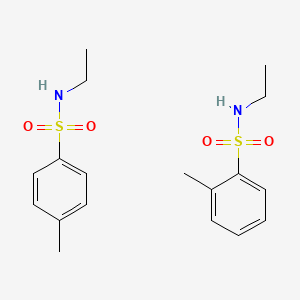

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

Description

Structural Characterization of N-Ethyl-2-Methylbenzenesulfonamide and N-Ethyl-4-Methylbenzenesulfonamide

Molecular Architecture and Isomerism

N-Ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are positional isomers differing in the spatial arrangement of substituents on the benzene ring. Both compounds feature a sulfonamide group (-SO₂NH-) linked to an ethyl group, with a methyl substituent at either the ortho (2-) or para (4-) position relative to the sulfonamide moiety.

Key structural features :

- Core structure : A benzene ring with a sulfonamide group (-SO₂NH-Et) and a methyl group at the 2- or 4-position.

- Isomerism : Ortho (2-substituted) and para (4-substituted) configurations differ in steric and electronic effects due to substituent proximity.

- Functional groups : The sulfonamide group introduces polar character, while the ethyl and methyl groups contribute hydrophobicity.

| Property | N-Ethyl-2-Methylbenzenesulfonamide | N-Ethyl-4-Methylbenzenesulfonamide |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol | 199.27 g/mol |

| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)C |

CCNS(=O)(=O)C1=CC=CC=C1C |

| IUPAC Name | 2-Methyl-N-ethylbenzenesulfonamide | 4-Methyl-N-ethylbenzenesulfonamide |

The ortho isomer exhibits steric hindrance between the methyl and sulfonamide groups, potentially affecting conformational flexibility. The para isomer, with substituents in a linear arrangement, minimizes steric strain, enabling planar geometry favorable for intermolecular interactions.

Crystallographic Analysis and Density Functional Theory (DFT) Optimization

Crystallographic studies and computational modeling reveal distinct packing motifs and electronic distributions in these isomers.

Crystal Structure Determination

X-ray diffraction data for related sulfonamides (e.g., N-Benzyl-N-ethyl-4-methylbenzenesulfonamide) provide insights into possible packing patterns:

- Space group : Monoclinic (P2₁/c) for para-substituted derivatives, with cell parameters a ≈ 8.8 Å, b ≈ 19.8 Å, c ≈ 9.9 Å, and β ≈ 117.7°.

- Hydrogen bonding : Weak C–H···O interactions stabilize crystal lattices, forming 16-membered R₂²(16) ring motifs.

| Crystallographic Parameter | N-Ethyl-4-Methylbenzenesulfonamide (Related Analog) |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions (Å) | a = 8.8144, b = 19.7677, c = 9.8914 |

| β (°) | 117.689 |

| Density (g/cm³) | 1.259 |

For the ortho isomer, steric clashes may lead to distorted geometries, as seen in analogous o-toluenesulfonamide derivatives, which exhibit disordered methyl groups in crystal structures.

DFT Optimization Insights

Density functional theory studies on ortho-(4-tolylsulfonamido)benzamides highlight:

- Intramolecular hydrogen bonding : S=O···N–H interactions in the ortho isomer stabilize non-planar conformations.

- Electronic distribution : The para isomer’s planar geometry enhances conjugation between the sulfonamide and aromatic ring, whereas the ortho isomer’s steric constraints disrupt π-system delocalization.

Comparative Electronic Structure Analysis of Ortho vs. Para Substituents

The electronic properties of these isomers differ significantly due to substituent positioning.

Bond Lengths and Angles

DFT calculations for analogous sulfonamides reveal:

- Sulfonamide group : S=O bond lengths ≈ 1.43–1.45 Å, N–S bonds ≈ 1.68–1.70 Å.

- Ortho isomer : Reduced planarity due to steric hindrance, with dihedral angles between aromatic rings reaching 84.78°.

- Para isomer : Linear arrangement minimizes torsion, enabling coplanar alignment of substituents.

| Parameter | Ortho Isomer (Inferred) | Para Isomer (Inferred) |

|---|---|---|

| S=O bond length (Å) | ~1.43 | ~1.43 |

| N–S bond length (Å) | ~1.68 | ~1.68 |

| Dihedral angle (°) | ~85 | ~0 |

Charge Distribution and Reactivity

- Ortho isomer : Electron-withdrawing sulfonamide group and methyl substituent create localized electron density variations, potentially altering reactivity at specific sites.

- Para isomer : Symmetrical electron distribution enhances stability and may favor electrophilic substitution at positions meta to the sulfonamide group.

Properties

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSDSKPHLCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26914-52-3 | |

| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyltoluenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents. One common method involves the reaction of toluenesulfonamide with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, N-Ethyltoluenesulfonamide is produced by reacting toluenesulfonamide with ethyl chloride or ethyl bromide in the presence of a catalyst. The reaction is conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyltoluenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various N-substituted toluenesulfonamides.

Scientific Research Applications

Pharmaceutical Applications

- Drug Formulation : Both compounds are utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of sulfonamide antibiotics. Their sulfonamide group contributes to the biological activity against bacterial infections.

- Toxicological Studies : Research has indicated that these compounds exhibit some toxicity, particularly affecting the central nervous system (CNS). For instance, studies conducted on rats showed early transient effects such as lethargy and uncoordinated movements at low doses (18.75 mg/kg bw/day) . This information is crucial for assessing safety profiles in drug development.

Analytical Chemistry Applications

- Liquid Chromatography : N-Ethyl-2-methylbenzenesulfonamide is effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This technique is scalable for preparative separations and pharmacokinetic studies.

- Mass Spectrometry : The compounds are also used in ambient ionization techniques for mass spectrometry, enhancing the analysis of complex mixtures in various samples, including environmental and biological matrices .

Industrial Applications

- Plasticizers : Both compounds have found use as plasticizers in printing inks and other polymer formulations. Their chemical structure allows them to improve the flexibility and durability of materials .

- Environmental Studies : The environmental fate of these compounds has been assessed through various studies, highlighting their potential impact when released into ecosystems. Their persistence and degradation pathways are critical for regulatory assessments .

Case Study 1: Toxicological Assessment

A comprehensive study was conducted to evaluate the repeated dose toxicity of a mixture containing both N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide on Sprague-Dawley rats over a period of 28 days. The study revealed significant increases in liver and kidney weights at higher doses (25 mg/kg bw/day), indicating potential organ toxicity . These findings underscore the importance of thorough toxicological evaluations before commercial use.

Case Study 2: HPLC Method Development

In a method development project, researchers optimized an HPLC method for separating N-Ethyl-2-methylbenzenesulfonamide using Newcrom R1 columns. The results demonstrated effective separation with high resolution, making it suitable for quality control in pharmaceutical manufacturing . This method's scalability makes it applicable for both laboratory analysis and industrial applications.

Mechanism of Action

The mechanism of action of N-Ethyltoluenesulfonamide involves its ability to interact with various molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modify proteins through nucleophilic substitution reactions, leading to changes in protein function .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Electronic Effects :

- The para-methyl group in N-ethyl-4-methylbenzenesulfonamide induces weaker electron-withdrawing effects compared to the ortho-methyl group , influencing reactivity in substitution reactions ( correlates substituent electronegativity with chemical shifts) .

Platelet Aggregation Inhibition

- N-Ethyl-4-methylbenzenesulfonamide derivatives (e.g., compounds 5a-j in ) showed low inhibitory activity against ADP-induced platelet aggregation (<20% inhibition), likely due to steric hindrance around the sulfonamide group .

- In contrast, 2-aminoethyl-substituted analogs (e.g., compound 2c in ) achieved 91% inhibition, highlighting the critical role of hydrogen-bonding substituents over bulky sulfonamide groups .

Comparison with Other Sulfonamides

Comparison Table with Similar Compounds

Biological Activity

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are sulfonamide derivatives that have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of their biological activity, including pharmacological effects, toxicity studies, and potential applications in various fields.

Chemical Structure and Properties

Both compounds belong to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an aromatic amine. Their structural formulas are as follows:

| Compound | Chemical Formula | CAS Number |

|---|---|---|

| N-ethyl-2-methylbenzenesulfonamide | C₉H₁₃NO₂S | 26914-52-3 |

| N-ethyl-4-methylbenzenesulfonamide | C₉H₁₃NO₂S | 80-39-7 |

Pharmacological Activities

Sulfonamides are known for their wide range of pharmacological activities, including:

- Antibacterial Activity : Sulfonamides have been extensively studied for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. This mechanism has been well-documented in various studies, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

- CNS Effects : Research indicates that mixtures containing N-ethyl-toluenesulfonamides exhibit early transient effects on the central nervous system (CNS), such as lethargy and uncoordinated movements. The lowest observed adverse effect level (LOAEL) for these acute effects was found to be 18.75 mg/kg body weight/day .

- Mutagenicity : Studies have shown that N-ethyl-toluenesulfonamides can exhibit mutagenic potential in certain bacterial assays. Specifically, they were found to be mutagenic in the absence of metabolic activation (S9 mix) and clastogenic in human lymphocytes .

- Neuroprotective Effects : Recent studies involving hybrid compounds containing sulfonamide moieties have indicated potential neuroprotective effects against amyloid-beta-induced neurotoxicity in neuronal cell models . This suggests that modifications of the sulfonamide structure may yield compounds with therapeutic potential for neurodegenerative diseases.

Toxicity Studies

Toxicity assessments have been critical in understanding the safety profile of these compounds:

Case Studies and Research Findings

Several case studies highlight the biological activity of these compounds:

- A study investigating the interaction of sulfonamides with acetylcholinesterase (AChE) revealed that certain derivatives could inhibit AChE activity, which is relevant for Alzheimer's disease treatment .

- Another investigation into the cytotoxic effects of sulfonamide derivatives showed varying degrees of cell viability reduction in SH-SY5Y cells exposed to amyloid-beta peptides, underscoring their potential as neuroprotective agents .

Q & A

Q. How can researchers optimize synthesis conditions for regioselective formation of N-ethyl-2-methylbenzenesulfonamide vs. N-ethyl-4-methylbenzenesulfonamide?

- Methodological Answer : Regioselectivity is influenced by reaction temperature, solvent polarity, and steric effects. For example, using dimethylformamide (DMF) as a solvent at 80–100°C with excess ethylamine promotes nucleophilic substitution at the para position (4-methyl isomer) due to reduced steric hindrance . In contrast, lower temperatures (40–60°C) in less polar solvents like dichloromethane may favor ortho substitution (2-methyl isomer). Reaction progress should be monitored via TLC and HPLC, with structural confirmation by H NMR (aromatic proton splitting patterns) and mass spectrometry .

Q. What analytical techniques are critical for distinguishing between the two isomers during characterization?

- Methodological Answer :

- NMR Spectroscopy : The 2-methyl isomer exhibits distinct splitting patterns due to deshielding of the sulfonamide proton by the adjacent methyl group (δ ~7.5–7.8 ppm), whereas the 4-methyl isomer shows a singlet for the methyl group at δ ~2.4 ppm .

- X-Ray Crystallography : Single-crystal analysis using SHELXL (via SHELXTL interface) resolves spatial arrangements, with C–H···O interactions in the 4-methyl isomer stabilizing the lattice .

- IR Spectroscopy : Stretching frequencies for sulfonamide S=O bonds differ slightly (~1350 cm for 2-methyl vs. ~1330 cm for 4-methyl) due to electronic effects .

Q. How can researchers design initial biological activity screens for these sulfonamides?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or NLRP3 inflammasome using fluorescence-based assays. For example, measure IC values via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in pH-controlled buffers .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK-293 or HeLa cells, correlating with cytotoxicity (MTT assay) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving structures of these sulfonamides, and how can they be addressed?

- Methodological Answer :

- Polymorphism : Both isomers may form multiple crystal forms. Use solvent-drop grinding with acetonitrile or ethanol to isolate stable polymorphs. Refinement via SHELXL with TWIN/BASF commands resolves twinning in high-symmetry space groups (e.g., P2/c) .

- Disorder Handling : For flexible ethyl groups, apply ISOR and DELU restraints during refinement to model thermal motion accurately .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein conformational stability. Compare RMSD/RMSF plots with experimental IC values .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for isomers using Schrödinger’s FEP+ module to identify overlooked steric clashes or solvation effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in these sulfonamides?

- Methodological Answer :

- Fragment-Based Drug Design (FBDD) : Synthesize analogs with halogen substitutions (e.g., Cl, Br) at the benzene ring and correlate logP values (HPLC-measured) with antimicrobial activity .

- QSAR Modeling : Use Gaussian 09 to compute electronic descriptors (HOMO/LUMO, dipole moments) and build partial least-squares (PLS) models linking hydrophobicity (clogP) to IC .

Q. How can thermodynamic stability and solubility be systematically evaluated?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy of fusion to assess purity and polymorphic stability. The 4-methyl isomer typically shows higher thermal stability (ΔH ~150 J/g) .

- Solubility Studies : Use the shake-flask method in phosphate buffer (pH 7.4) with UV-Vis quantification. Both isomers exhibit pH-dependent solubility due to the sulfonamide’s pKa (~10.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.